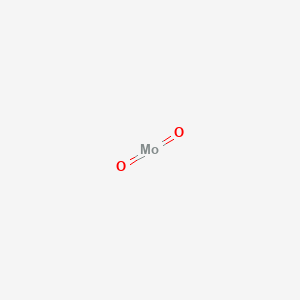
Pyruvohydroximoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyruvohydroximoyl chloride, also known as PHC, is a chemical compound used in the field of organic chemistry. It is a versatile reagent that is used for the synthesis of various organic compounds. PHC is a colorless liquid that is highly reactive and can be dangerous if not handled properly.
Mecanismo De Acción
Pyruvohydroximoyl chloride reacts with amines and hydroxyl groups to form oximes and hydroxylamines, respectively. The reaction takes place through nucleophilic addition of the amine or hydroxyl group to the carbonyl group of Pyruvohydroximoyl chloride. The resulting product is a stable compound that can be isolated and purified.
Efectos Bioquímicos Y Fisiológicos
Pyruvohydroximoyl chloride has no known biochemical or physiological effects. It is a synthetic reagent that is used for the synthesis of organic compounds in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyruvohydroximoyl chloride is a versatile reagent that has many advantages in the laboratory. It is easy to handle and can be stored for long periods of time. Pyruvohydroximoyl chloride is also relatively inexpensive compared to other reagents used in organic synthesis. However, Pyruvohydroximoyl chloride is highly reactive and can be dangerous if not handled properly. It should be stored in a cool, dry place and handled with care.
Direcciones Futuras
There are many future directions for the use of Pyruvohydroximoyl chloride in organic synthesis. One direction is the development of new synthetic methods using Pyruvohydroximoyl chloride as a reagent. Another direction is the synthesis of new natural products and pharmaceuticals using Pyruvohydroximoyl chloride. Additionally, Pyruvohydroximoyl chloride can be used in the development of new materials such as polymers and coatings. Overall, Pyruvohydroximoyl chloride is a valuable tool for organic chemists and has many potential applications in the future.
Métodos De Síntesis
Pyruvohydroximoyl chloride is synthesized by the reaction of hydroxylamine hydrochloride with pyruvic acid. The reaction takes place in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is a colorless liquid that is highly reactive and must be handled with care.
Aplicaciones Científicas De Investigación
Pyruvohydroximoyl chloride is widely used in the field of organic chemistry as a versatile reagent. It is used for the synthesis of various organic compounds such as oximes, hydroxylamines, and hydrazones. Pyruvohydroximoyl chloride is also used in the synthesis of natural products and pharmaceuticals. It is a valuable tool for the synthesis of complex organic molecules.
Propiedades
Número CAS |
17019-27-1 |
|---|---|
Nombre del producto |
Pyruvohydroximoyl chloride |
Fórmula molecular |
C3H4ClNO2 |
Peso molecular |
121.52 g/mol |
Nombre IUPAC |
(1Z)-N-hydroxy-2-oxopropanimidoyl chloride |
InChI |
InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3/b5-3- |
Clave InChI |
KCMDLQKACKNGMB-HYXAFXHYSA-N |
SMILES isomérico |
CC(=O)/C(=N/O)/Cl |
SMILES |
CC(=O)C(=NO)Cl |
SMILES canónico |
CC(=O)C(=NO)Cl |
Sinónimos |
chloroisonitrous acetone chloroisonitrous acetone, (E)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)











![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
